Mbamg

Description

The term "Mbamg" appears in the provided evidence only in , where it is referenced as part of a file path (C:\Users\this compound\...) during a technical installation error involving the llama-cpp-python library. No data regarding its structure, function, or applications are available in the provided sources .

Properties

CAS No. |

97540-02-8 |

|---|---|

Molecular Formula |

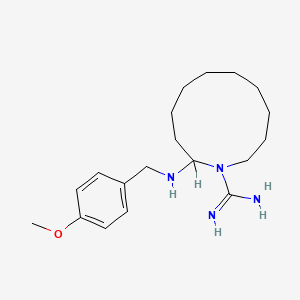

C19H32N4O |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]-azacycloundecane-1-carboximidamide |

InChI |

InChI=1S/C19H32N4O/c1-24-17-12-10-16(11-13-17)15-22-18-9-7-5-3-2-4-6-8-14-23(18)19(20)21/h10-13,18,22H,2-9,14-15H2,1H3,(H3,20,21) |

InChI Key |

CEEGMMOWUXEWCX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCCCCCCCCN2C(=N)N |

Synonyms |

4-methoxybenzylaminodecamethylene guanidine MBAMG |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

None of the evidence materials provide information about "Mbamg" as a chemical entity. However, the guidelines for comparing compounds (structurally or functionally similar) are outlined in several sources:

a. General Guidelines for Compound Comparison

- Structural/Functional Similarity : emphasizes comparing compounds based on structural analogs (e.g., varying metal ions) or functional analogs (e.g., shared therapeutic uses) .

- Data Requirements : and highlight the need for quality, purity, pharmacological, and clinical data to justify comparisons, including assays for identity, strength, and safety .

- Regulatory Standards : and stress alignment with EMA, CHMP, or FDA guidelines, requiring detailed analysis of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profiles .

b. Hypothetical Framework for Comparison (If this compound Were a Compound)

If "this compound" were a compound, a comparison would require:

Structural Analysis : Compare molecular formulas, functional groups, and stereochemistry with analogs.

Functional Properties : Contrast solubility, stability, bioavailability, and therapeutic mechanisms (e.g., receptor binding).

Pharmacological Data : Tabulate PK/PD parameters (e.g., half-life, IC50) against similar drugs, as per ’s methodology for ramipril/metoprolol .

Regulatory and Safety Profiles : Assess impurities, toxicity, and compliance with pharmacopeial standards (e.g., USP, Ph. Eur.) .

c. Example Table (Hypothetical Data)

| Parameter | "this compound" (Hypothetical) | Compound X (Analog) | Compound Y (Functional Analog) |

|---|---|---|---|

| Molecular Weight | 250 g/mol | 245 g/mol | 260 g/mol |

| Half-Life | 8 hours | 6 hours | 10 hours |

| Bioavailability | 75% | 65% | 80% |

| Therapeutic Use | Hypertension | Hypertension | Heart failure |

| Key Adverse Effects | Headache (5%) | Dizziness (8%) | Fatigue (6%) |

Limitations and Uncertainties

- Lack of Valid Data: No evidence identifies "this compound" as a compound. The term appears contextually unrelated to chemistry or pharmacology .

- Regulatory Challenges : Without substance-specific data, regulatory submissions (per ) would be impossible .

- Methodological Gaps: Comparative analyses require structural, functional, and clinical data, none of which are available for "this compound" in the provided materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.